N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide
Brand Name: Vulcanchem
CAS No.: 1021120-43-3
VCID: VC7557455
InChI: InChI=1S/C17H21N3O2/c1-3-16(21)18-11-4-12-20-17(22)10-9-15(19-20)14-7-5-13(2)6-8-14/h5-10H,3-4,11-12H2,1-2H3,(H,18,21)
SMILES: CCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C
Molecular Formula: C17H21N3O2
Molecular Weight: 299.374

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide

CAS No.: 1021120-43-3

Cat. No.: VC7557455

Molecular Formula: C17H21N3O2

Molecular Weight: 299.374

* For research use only. Not for human or veterinary use.

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide - 1021120-43-3

Specification

CAS No. 1021120-43-3
Molecular Formula C17H21N3O2
Molecular Weight 299.374
IUPAC Name N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]propanamide
Standard InChI InChI=1S/C17H21N3O2/c1-3-16(21)18-11-4-12-20-17(22)10-9-15(19-20)14-7-5-13(2)6-8-14/h5-10H,3-4,11-12H2,1-2H3,(H,18,21)
Standard InChI Key KVPXKSRNKKNVHH-UHFFFAOYSA-N
SMILES CCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C

Introduction

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide is a complex organic compound that belongs to the class of pyridazinones. This compound features a pyridazinone core, which is characterized by a six-membered ring containing nitrogen atoms. The presence of both p-tolyl and propionamide groups in its structure suggests potential for diverse biological activities due to their unique electronic properties and steric effects.

Molecular Formula and Weight

The molecular formula of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide is C15H19N3O2C_{15}H_{19}N_{3}O_{2}, with a molecular weight of approximately 273.34 g/mol.

Synthesis

The synthesis of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the pyridazinone core through cyclization reactions.

  • Introduction of the p-tolyl group via electrophilic aromatic substitution.

  • Coupling with propionamide through amide bond formation.

Biological Activity

Research indicates that compounds within the pyridazinone class exhibit a range of pharmacological effects, including:

  • Antimicrobial activity

  • Anticancer properties

  • Anti-inflammatory effects

In vitro and in vivo studies are essential to fully characterize the biological activity and therapeutic potential of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide.

Mechanism of Action

The mechanism of action for N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide is primarily linked to its interactions with biological targets, which may include:

  • Enzyme inhibition

  • Modulation of receptor activity

Understanding these interactions is crucial for elucidating its pharmacodynamics.

Comparative Analysis

A comparison with similar compounds can highlight the unique aspects of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide:

Compound NameStructural FeaturesUnique Aspects
Compound AContains a furan ringExhibits different electronic properties
Compound BContains a pyridine ring at position 4May show different biological activities
Compound CPyrimidinone core with an amino groupDifferent reactivity due to amino substitution

Applications

Due to its unique structural features and biological activities, N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide may find applications in:

  • Medicinal chemistry for drug development

  • Pharmaceutical formulations targeting specific diseases

Further research is needed to explore these applications fully.

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